![molecular formula C11H28NO3PSi2 B13810865 Phosphonic acid, [1-[(1-methylethylidene)amino]ethyl]-, bis(trimethylsilyl) ester](/img/structure/B13810865.png)
Phosphonic acid, [1-[(1-methylethylidene)amino]ethyl]-, bis(trimethylsilyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Isopropylideneamino)ethyl]phosphonic acid bis(trimethylsilyl)ester is a chemical compound with the molecular formula C_11H_28NO_3PSi_2. It is used primarily in research and experimental applications due to its unique chemical properties and reactivity. This compound is characterized by the presence of a phosphonic acid ester group and a trimethylsilyl group, which contribute to its distinct chemical behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Isopropylideneamino)ethyl]phosphonic acid bis(trimethylsilyl)ester typically involves the reaction of phosphonic acid derivatives with trimethylsilyl reagents. One common method is the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
[1-(Isopropylideneamino)ethyl]phosphonic acid bis(trimethylsilyl)ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding phosphonic acid derivatives.
Substitution: It can participate in substitution reactions where the trimethylsilyl group is replaced by other functional groups.
Hydrolysis: The ester bonds in the compound can be hydrolyzed to yield phosphonic acid and other by-products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, bromotrimethylsilane for substitution reactions, and acidic or basic conditions for hydrolysis .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphonic acid derivatives, while hydrolysis produces phosphonic acid and trimethylsilanol.
Scientific Research Applications
[1-(Isopropylideneamino)ethyl]phosphonic acid bis(trimethylsilyl)ester has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of [1-(Isopropylideneamino)ethyl]phosphonic acid bis(trimethylsilyl)ester involves its interaction with molecular targets through its phosphonic acid ester group. This group can form strong bonds with metal ions and other electrophilic species, facilitating various chemical transformations. The trimethylsilyl group enhances the compound’s stability and reactivity by protecting the phosphonic acid moiety during reactions .
Comparison with Similar Compounds
Similar Compounds
[1-(Isopropylideneamino)ethyl]phosphonic acid: Lacks the trimethylsilyl ester groups, making it less stable and reactive.
Bis(trimethylsilyl)phosphonic acid: Contains two trimethylsilyl groups but lacks the isopropylideneamino moiety, resulting in different reactivity and applications
Uniqueness
[1-(Isopropylideneamino)ethyl]phosphonic acid bis(trimethylsilyl)ester is unique due to the combination of its phosphonic acid ester and trimethylsilyl groups, which confer enhanced stability, reactivity, and versatility in various chemical reactions and applications .
Properties
Molecular Formula |
C11H28NO3PSi2 |
|---|---|
Molecular Weight |
309.49 g/mol |
IUPAC Name |
N-[1-bis(trimethylsilyloxy)phosphorylethyl]propan-2-imine |
InChI |
InChI=1S/C11H28NO3PSi2/c1-10(2)12-11(3)16(13,14-17(4,5)6)15-18(7,8)9/h11H,1-9H3 |
InChI Key |
NJWAOQGFQDOLMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(N=C(C)C)P(=O)(O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


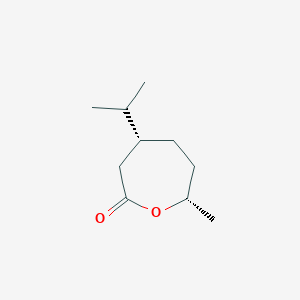
![1-[4-Methoxy-3-(methylsulfanyl)phenyl]methanamine](/img/structure/B13810789.png)
![2-[(Trimethylsilyl)oxy]-1-([(trimethylsilyl)oxy]methyl)ethyl (9E)-9-OC tadecenoate](/img/structure/B13810796.png)
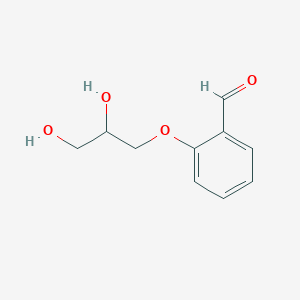

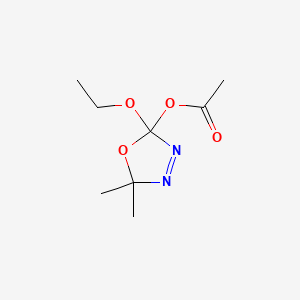
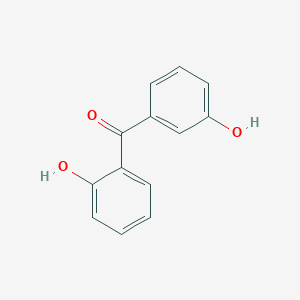
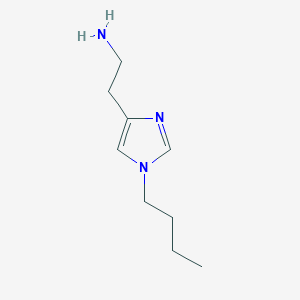


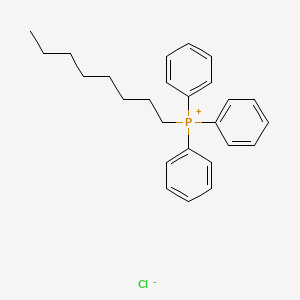
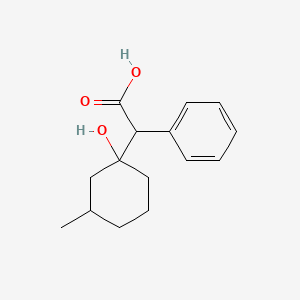
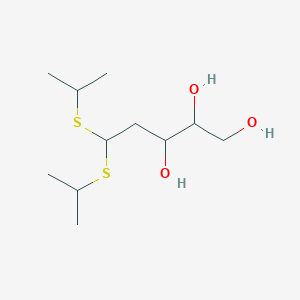
![2-[[2-(Propanoylamino)benzoyl]amino]benzoic acid](/img/structure/B13810867.png)
